

An In-depth Technical Guide to 12-lodododec-1ene

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Compound of Interest

Compound Name: 1-Dodecene, 12-iodo
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Abstract: This technical guide provides a comprehensive overview of 12-iodododec-1-ene, a bifunctional organic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established chemical principles to detail its properties, synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of long-chain functionalized alkenes.

Introduction and Nomenclature

The compound specified as "**1-Dodecene**, **12-iodo-**" is systematically named 12-iodododec-1-ene according to IUPAC nomenclature. This name clearly indicates a twelve-carbon chain with a double bond at the first carbon (C1) and an iodine atom at the twelfth carbon (C12). This structure provides two distinct reactive sites: a terminal alkene and a primary alkyl iodide, making it a valuable bifunctional building block for the synthesis of complex molecules.

This document serves as a detailed reference, compiling predicted properties, plausible synthetic routes, expected reactivity, and safety considerations.

Chemical and Physical Properties

Direct experimental data for 12-iodododec-1-ene is not readily available in the literature. However, its properties can be estimated based on the known data of its constituent parts: 1-



dodecene and 1-iodododecane.[1][2] The following table summarizes these known values and provides predicted properties for the target compound.

Property	1-Dodecene[2]	1-lodododecane[1]	12-lodododec-1-ene (Predicted/Calculate d)
Molecular Formula	C12H24	C12H25I	C12H23I
Molecular Weight	168.32 g/mol	296.23 g/mol	294.22 g/mol
Appearance	Colorless liquid	Colorless to light yellow liquid	Colorless to light yellow liquid
Boiling Point	213 °C	159-160 °C at 15 mmHg	> 250 °C at 760 mmHg (with potential decomposition)
Melting Point	-35 °C	-5 °C	< -20 °C
Density	0.758 g/cm ³	1.201 g/cm ³	~1.1 g/cm³
Solubility	Insoluble in water; soluble in organic solvents	Insoluble in water; soluble in organic solvents	Insoluble in water; soluble in common organic solvents (e.g., ether, THF, CH ₂ Cl ₂)

Synthesis and Experimental Protocols

While a specific, optimized synthesis for 12-iodododec-1-ene is not published, a plausible and efficient route can be designed starting from the commercially available 11-dodecen-1-ol. This approach involves the conversion of the terminal hydroxyl group to a primary iodide.

Proposed Synthesis of 12-lodododec-1-ene from 11-Dodecen-1-ol

This two-step protocol first converts the alcohol to a better leaving group (tosylate) and then substitutes it with iodide.

Caption: Proposed two-step synthesis of 12-iodododec-1-ene.



Experimental Protocol:

- Tosylation of 11-Dodecen-1-ol:
 - Dissolve 11-dodecen-1-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
 - Add pyridine (1.5 equivalents) to the solution.
 - Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, guench the reaction with cold water and separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dodec-11-en-1-yl tosylate, which can be used in the next step without further purification.
- Finkelstein Iodination:
 - Dissolve the crude dodec-11-en-1-yl tosylate (1 equivalent) in acetone.
 - Add sodium iodide (Nal, 3-5 equivalents) to the solution.
 - Heat the mixture to reflux and stir for 4-8 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction.
 - Monitor the reaction by TLC.



- After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
- Partition the residue between water and diethyl ether.
- Separate the organic layer, wash with saturated sodium thiosulfate solution (to remove any excess iodine) and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel to obtain pure 12iodododec-1-ene.

Reactivity and Potential Applications

12-lodododec-1-ene possesses two orthogonal reactive sites, which can be addressed selectively or in concert, making it a versatile synthon.

- Terminal Alkene Reactivity: The double bond can undergo a variety of classic alkene transformations, including hydrogenation, epoxidation, dihydroxylation, and polymerization.
- Primary Iodide Reactivity: The carbon-iodine bond is susceptible to nucleophilic substitution and is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Application in Cross-Coupling Reactions

The primary iodide moiety makes 12-iodododec-1-ene an ideal partner in cross-coupling reactions, enabling the attachment of various organic fragments to the end of the C12 chain. This is particularly useful for synthesizing complex molecules with long aliphatic linkers.

Caption: Key steps in a palladium-catalyzed cross-coupling reaction.

General Experimental Protocol for a Suzuki Coupling:

• In a Schlenk flask under an inert atmosphere, combine 12-iodododec-1-ene (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%),



and a base such as K2CO3 or CS2CO3 (2-3 equivalents).

- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the coupled product.

Relevance in Drug Development and Materials Science

Bifunctional molecules like 12-iodododec-1-ene are valuable in medicinal chemistry and materials science.[3][4] They can serve as:

- Linkers: For conjugating a bioactive molecule to a targeting moiety, a polymer, or a surface.
- PROTACs: As a component of the linker in Proteolysis Targeting Chimeras.
- Monomers: For the synthesis of functionalized polymers where the iodine can be postpolymerization modified.

Spectroscopic Characterization (Predicted)

The structure of 12-iodododec-1-ene can be unambiguously confirmed using a combination of NMR and mass spectrometry.

- ¹H NMR:
 - ~5.8 ppm (ddt): One proton (CH=CH₂) coupled to the cis and trans terminal protons and the adjacent CH₂ group.
 - ~5.0 ppm (m): Two protons (CH=CH₂) corresponding to the terminal vinyl hydrogens.



- ~3.2 ppm (t): Two protons (I-CH2-), deshielded by the adjacent iodine atom.
- ~2.0 ppm (q): Two protons (-CH₂-CH=CH₂), allylic to the double bond.
- ~1.2-1.8 ppm (m): A large multiplet corresponding to the remaining methylene (CH₂) protons in the alkyl chain.

13C NMR:

- ~139 ppm: Signal for the internal sp² carbon (CH=CH2).
- ~114 ppm: Signal for the terminal sp² carbon (CH=CH₂).
- ~33 ppm: Signal for the allylic carbon (-CH₂-CH=CH₂).
- ~7 ppm: Signal for the carbon attached to iodine (I-CH₂-).
- ~22-30 ppm: A series of peaks for the other sp³ carbons in the chain.
- Mass Spectrometry (EI):
 - Molecular Ion (M+): A peak at m/z = 294.
 - Key Fragments: A prominent peak at m/z = 167 corresponding to the loss of iodine ([M-I]+), and characteristic fragmentation patterns of a long-chain alkene.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 12-iodododec-1-ene is not available, the safety precautions should be based on those for similar long-chain alkyl iodides and alkenes.[1][5]

Hazards:

- Likely to be an irritant to the skin, eyes, and respiratory system.
- May be harmful if swallowed, inhaled, or absorbed through the skin.
- Long-chain alkyl halides should be handled as potentially toxic.



- Light-sensitive; may decompose over time to release iodine.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
 - All manipulations should be performed in a well-ventilated fume hood.
- Handling and Storage:
 - Handle in accordance with good industrial hygiene and safety practices.
 - Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.
 - Incompatible with strong oxidizing agents and strong bases.
- Disposal:
 - Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.

Conclusion

12-lodododec-1-ene is a promising bifunctional molecule that offers significant synthetic flexibility. Its terminal alkene and primary iodide functionalities can be selectively manipulated to construct complex molecular architectures. While direct experimental data remains scarce, this guide provides a solid foundation for its synthesis, handling, and application based on well-understood chemical principles. Its potential as a versatile building block in areas ranging from medicinal chemistry to polymer science warrants further investigation.

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